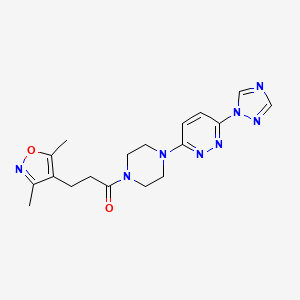
1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one is a useful research compound. Its molecular formula is C18H22N8O2 and its molecular weight is 382.428. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one is a synthetic organic molecule that incorporates multiple pharmacophores known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is C20H21N7O4, with a molecular weight of approximately 423.43 g/mol. The structure features a triazole ring, a piperazine moiety, and an isoxazole group, which are known to contribute to various biological activities including antimicrobial and anticancer properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing triazole and piperazine moieties. The compound under review has shown promising results in inhibiting growth in various cancer cell lines. For instance:
- In vitro Studies : The compound was tested against the NCI-60 human tumor cell lines, where it exhibited moderate cytostatic activity with an inhibition growth percentage (IGP) exceeding 10% in several cell lines. Notably, it demonstrated an IGP of 23% against the MCF7 breast cancer cell line .
Antimicrobial Activity
Compounds featuring the triazole structure have been recognized for their antifungal and antibacterial properties. The biological activity of this compound suggests potential efficacy against various pathogens:
- Candidacidal Properties : Research indicates that derivatives containing triazole and piperazine show significant candidacidal effects, influenced by the electronic and steric nature of substituents attached to the piperazine .
The mechanisms through which this compound exerts its biological effects can be attributed to several factors:
- Enzyme Inhibition : The presence of the triazole ring allows for interaction with cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis pathways in cancer cells.
- Cell Cycle Arrest : Studies suggest that the compound induces apoptosis in cancer cells via cell cycle arrest at sub-G1 and G2/M phases, indicating its potential as a chemotherapeutic agent .
- Tubulin Interaction : The compound may bind to tubulin, disrupting microtubule dynamics which is essential for mitosis, thereby inhibiting cancer cell proliferation .
Study on Cytotoxicity
In a comparative study involving several synthesized analogues of similar structures, one analogue exhibited an IC50 value of 0.99 ± 0.01 μM against the BT-474 breast cancer cell line. This highlights the potential efficacy of compounds with similar structural features .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 10ec | BT-474 | 0.99 ± 0.01 |
| Control | - | - |
Propriétés
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N8O2/c1-13-15(14(2)28-23-13)3-6-18(27)25-9-7-24(8-10-25)16-4-5-17(22-21-16)26-12-19-11-20-26/h4-5,11-12H,3,6-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INAUNNJTFRZXDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














